Riociguat-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Riociguat is a prescription medicine used to treat pulmonary arterial hypertension (high pressure in the blood vessels that carry blood from the heart to the lungs). It helps to improve your exercising ability and will prevent the disease from getting worse . Riociguat is also used to treat adults with chronic thromboembolic pulmonary hypertension (CTEPH) that can be treated with surgery, or that cannot be treated with surgery .

Synthesis Analysis

Riociguat is a stimulator of soluble guanylate cyclase (sGC) indicated for the management of persistent or recurrent chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension . It is rapidly absorbed, displays almost complete bioavailability (94.3%), and can be taken with or without food and as crushed or whole tablets .Molecular Structure Analysis

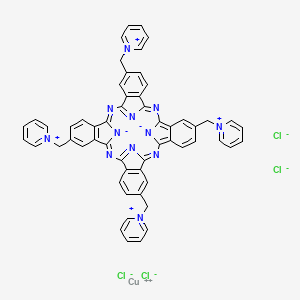

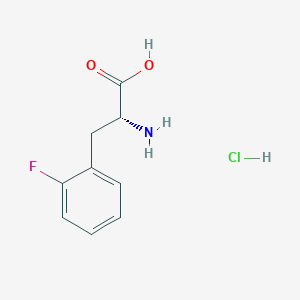

Riociguat (methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate) has a molecular weight of 422.42 g/mol. Its chemical structure is shown in Fig. 1 .Chemical Reactions Analysis

Riociguat is a soluble guanylate cyclase (sGC) stimulator that targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate pathway with a dual mode of action: directly by stimulating sGC, and indirectly by increasing the sensitivity of sGC to NO .Physical And Chemical Properties Analysis

Riociguat is characterized by rapid absorption, almost complete bioavailability (94.3%), and dose-proportional exposure, which correlates with its pharmacodynamic effects .Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH)

Riociguat-d6 has been pivotal in the treatment of CTEPH, particularly for patients who are inoperable or have persistent/recurrent disease post-surgery . It acts by stimulating soluble guanylate cyclase (sGC), leading to improved exercise capacity and functional class as evidenced by the CHEST-1 and CHEST-2 studies .

Pulmonary Arterial Hypertension (PAH)

In PAH, Riociguat-d6 serves as a novel therapeutic agent that enhances vasodilation and has antifibrotic and anti-inflammatory effects . It has shown significant improvements in 6-minute walk distance and pulmonary vascular resistance, offering a new hope for patients with this debilitating condition .

Safety And Hazards

Zukünftige Richtungen

Riociguat is a promising addition to the treatment options for patients with CTEPH or PAH . Future research efforts are focused on ways to disrupt the mechanisms leading to pulmonary vascular remodeling. By targeting aberrations identified in the metabolism and proliferative state of pulmonary vascular cells, novel PAH treatment pathways may be just on the horizon .

Eigenschaften

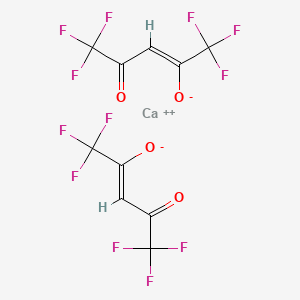

| { "Design of the Synthesis Pathway": "The synthesis pathway for Riociguat-d6 involves the incorporation of six deuterium atoms into the Riociguat molecule. This can be achieved through the use of deuterated starting materials and specific deuterated reagents in key reactions. The synthesis pathway should be designed in a way that allows for efficient and selective incorporation of deuterium atoms without affecting the overall structure or function of the Riociguat molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated guanidine", "Deuterated ethyl cyanoacetate", "Deuterated hydroxylamine hydrochloride", "Deuterated sodium methoxide", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated guanidine in the presence of deuterated sulfuric acid to form deuterated 1,2,4-triazolo[4,3-a]pyridine", "Step 2: Reaction of deuterated 1,2,4-triazolo[4,3-a]pyridine with deuterated hydroxylamine hydrochloride to form deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine", "Step 3: Alkylation of deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine with deuterated ethyl cyanoacetate in the presence of deuterated sodium methoxide to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate", "Step 4: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate", "Step 5: Reduction of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate with deuterated sodium borodeuteride to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate", "Step 6: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate to form deuterated Riociguat-d6" ] } | |

CAS-Nummer |

1304478-43-0 |

Produktname |

Riociguat-d6 |

Molekularformel |

C₂₀H₁₃D₆FN₈O₂ |

Molekulargewicht |

428.45 |

Synonyme |

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.